molecular formula C11H10OS B3420222 4-Thiophen-3-ylmethyl-phenol CAS No. 179018-41-8

4-Thiophen-3-ylmethyl-phenol

Cat. No.: B3420222
CAS No.: 179018-41-8
M. Wt: 190.26 g/mol
InChI Key: DWCZOGPLPLLMKY-UHFFFAOYSA-N
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Description

4-Thiophen-3-ylmethyl-phenol is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates both a phenolic hydroxyl group and a thiophene ring, a privileged scaffold in drug discovery. The thiophene nucleus is a prominent pharmacophore, ranked as the 4th most common sulfur-containing ring system in U.S. FDA-approved small molecule drugs over the past decade . This makes thiophene-based compounds valuable for developing novel therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties . From a materials science perspective, thiophene derivatives are extensively utilized in the development of advanced organic materials, such as organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . The combination of the electron-rich thiophene unit with the phenolic group in this compound offers a versatile building block for synthesizing more complex molecules and functional materials. Researchers can employ this compound in metal-catalyzed cross-coupling reactions, multicomponent reactions, and other synthetic transformations to explore new chemical space . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(thiophen-3-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-6,8,12H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCZOGPLPLLMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179018-41-8
Record name 4-[(thiophen-3-yl)methyl]phenol
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Synthetic Methodologies for 4 Thiophen 3 Ylmethyl Phenol and Structural Analogues

Direct Synthetic Routes to the 4-Thiophen-3-ylmethyl-phenol Skeleton

The construction of the bond connecting the thiophene (B33073) and phenol (B47542) rings is the central challenge in synthesizing the target molecule. Several classical and modern organic reactions can be employed to create this specific carbon-carbon linkage.

Multi-step synthesis provides a reliable, albeit longer, pathway to the target compound by building the molecule through a series of well-understood reactions. A common strategy involves an initial carbon-carbon bond formation to create a ketone, followed by a reduction of the carbonyl group.

One such approach is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. google.comucalgary.ca To synthesize this compound, this can be envisioned in two ways:

Acylation of Phenol : Reacting phenol with thiophene-3-acetyl chloride using a Lewis acid like aluminum trichloride (B1173362) (AlCl₃). This reaction, however, can be complicated. Phenols are bidentate nucleophiles, meaning reaction can occur at two sites: C-acylation on the aromatic ring to form a hydroxyarylketone, or O-acylation on the phenolic oxygen to form an ester. ucalgary.castackexchange.com High concentrations of the catalyst tend to favor the more thermodynamically stable C-acylated product. stackexchange.com The resulting ketone, 4-hydroxy-1-(thiophen-3-yl)ethan-1-one, can then be reduced to the target methylene (B1212753) bridge using standard reduction methods like the Wolff-Kishner or Clemmensen reduction.

Acylation of Thiophene : Reacting thiophene with 4-hydroxyphenylacetyl chloride. Thiophene is highly reactive towards electrophilic aromatic substitution and can be acylated under milder conditions. asianpubs.org The resulting ketone is then similarly reduced.

A second multi-step approach utilizes organometallic reagents. A Grignard reaction , for instance, can be employed. This would involve preparing 3-thienylmagnesium bromide from 3-bromothiophene (B43185) and magnesium turnings. researchgate.net This Grignard reagent could then be reacted with a protected 4-hydroxybenzyl halide (e.g., 4-(tert-butyldimethylsilyloxy)benzyl bromide) to form the C-C bond. A final deprotection step would yield the desired phenol.

Condensation reactions are highly effective for forming carbon-carbon bonds. The Claisen-Schmidt condensation , a type of crossed aldol (B89426) condensation, is particularly relevant. wikipedia.org This reaction occurs between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking one. wikipedia.org

To form a precursor to this compound, thiophene-3-carbaldehyde (which has no α-hydrogens) can be reacted with a phenolic ketone, such as 4-hydroxyacetophenone, in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). taylorandfrancis.comresearchgate.net This reaction yields an α,β-unsaturated ketone, known as a chalcone (B49325). nuc.edu.iq The resulting chalcone, (E)-1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one, contains the core carbon skeleton. The final step is the reduction of both the carbon-carbon double bond and the carbonyl group to the desired methylene linker, which can be achieved through catalytic hydrogenation. Yields for Claisen-Schmidt condensations can range from moderate to excellent, often depending on the specific substrates and catalysts used. taylorandfrancis.comresearchgate.net

Direct "amine coupling" reactions, such as the Buchwald-Hartwig amination, are primarily used for the formation of carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds and are not suitable for creating the C-C methylene bridge in the target molecule. The term in this context likely refers to synthetic strategies where an amine plays a critical role in the linkage-forming process, rather than a direct coupling of the two aromatic moieties via an amine reagent.

The Mannich reaction is a three-component condensation of a compound with an active hydrogen (like phenol or thiophene), formaldehyde (B43269), and a primary or secondary amine. nsf.gov This reaction is a powerful tool for the aminomethylation of electron-rich aromatic rings and produces a "Mannich base," a β-amino-carbonyl compound or a related structure. nsf.gov

While not a direct route to this compound, it provides an excellent method for synthesizing structural analogues where the methylene bridge is substituted with an amino group. The reaction proceeds through the formation of an electrophilic Eschenmoser's salt precursor or an iminium ion from the amine and formaldehyde. wikipedia.orgname-reaction.com This electrophile then attacks the electron-rich aromatic ring.

Aminomethylation of Phenol : Phenol can be reacted with formaldehyde and a thiophene-based amine, although this is less common due to the difficulty in preparing the requisite amine.

Aminomethylation of Thiophene : A more feasible route involves the reaction of thiophene with formaldehyde and a secondary amine (e.g., dimethylamine) to produce a thienyl Mannich base. This aminomethylated thiophene can then be further manipulated, for example, by quaternization of the amine to create a good leaving group, followed by nucleophilic substitution with a phenoxide.

Advanced Synthetic Techniques and Methodological Innovations

To improve the efficiency, yield, and environmental impact of synthesis, advanced techniques are often employed. Microwave-assisted synthesis is a prominent example of such an innovation.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. This method can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities by minimizing the formation of side products. nuc.edu.iqsphinxsai.com

This technique has been successfully applied to several of the reaction types discussed above.

Claisen-Schmidt Condensations : The synthesis of chalcone precursors can be significantly accelerated. Reactions that take several hours under conventional heating can be completed in minutes with microwave irradiation, often with improved yields. nuc.edu.iq

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are highly amenable to microwave heating. A Suzuki coupling between 3-thienylboronic acid and 4-hydroxybenzyl bromide could be a viable route to the target molecule, and microwave conditions would be expected to enhance the reaction rate significantly. stackexchange.com

The table below compares typical reaction conditions for conventional versus microwave-assisted synthesis for relevant reaction types.

Reaction TypeMethodTypical Reaction TimeTypical YieldReference
Claisen-Schmidt Condensation (Chalcone Synthesis)Conventional Heating2-15 hours72-85% nuc.edu.iq
Microwave Irradiation2-8 minutes91-96% nuc.edu.iq
Heterocyclic Synthesis (General)Conventional HeatingHoursOften Moderate sphinxsai.comjaveriana.edu.co
Microwave IrradiationMinutesGood to Excellent sphinxsai.comjaveriana.edu.co

Nucleophilic Aromatic Substitution (SNAr) in Thiophene-Phenol Coupling

Nucleophilic aromatic substitution (SNAr) presents a potential pathway for the synthesis of this compound and its analogs. This type of reaction typically involves the displacement of a leaving group on an aromatic ring by a nucleophile. In the context of thiophene derivatives, SNAr reactions are well-documented, particularly when the thiophene ring is activated by electron-withdrawing groups. nih.gov The mechanism generally proceeds through a two-step addition-elimination process, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For the synthesis of this compound via an SNAr pathway, a plausible approach would involve the reaction of a 3-(halomethyl)thiophene with a phenoxide ion. The phenoxide, acting as the nucleophile, would attack the carbon atom bearing the halogen (the leaving group) on the thiophene's methyl substituent. For this reaction to be efficient, the thiophene ring itself would ideally be substituted with electron-withdrawing groups to facilitate the nucleophilic attack. nih.gov

The following table illustrates hypothetical reaction conditions for such a transformation based on general principles of SNAr reactions.

EntryThiophene SubstratePhenol SubstrateBaseSolventTemperature (°C)Yield (%)
13-(Chloromethyl)-2-nitrothiophene4-Hydroxy-phenolNaHDMF8075
23-(Bromomethyl)-2,5-dinitrothiophene4-MethoxyphenolK₂CO₃DMSO10085
33-(Chloromethyl)-2-cyanothiophenePhenolCs₂CO₃Acetonitrile6068

This table is illustrative and based on general principles of SNAr reactions, as specific literature data for this exact transformation is limited.

Catalyst Systems in Phenol-Thiophene Linkage Formation (e.g., Piperidine (B6355638) Catalysis)

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective bond formations. While palladium-based catalysts are common for cross-coupling reactions, organocatalysts like piperidine can also be employed in specific transformations. Piperidine, a secondary amine, can act as a base or a nucleophilic catalyst in various reactions, including condensations and domino reactions. nih.gov

In the context of forming a thiophene-phenol linkage, piperidine could potentially catalyze a condensation reaction between a thiophene derivative bearing a suitable functional group and a phenol. For instance, a Knoevenagel-type condensation of a thiophene aldehyde with a reactive methylene compound, followed by further transformations, could be a route to related structures.

While direct piperidine catalysis for the synthesis of this compound is not extensively documented, its role in the synthesis of thiophene-based heterocyclic compounds is known. For example, piperidine has been used to promote domino reactions for the synthesis of benzothiophene-fused pyran derivatives.

The following table provides a hypothetical scenario for a piperidine-catalyzed reaction leading to a structural analog.

EntryThiophene ReactantPhenol ReactantCatalystSolventTemperature (°C)ProductYield (%)
1Thiophene-3-carbaldehyde2-(4-Hydroxyphenyl)acetonitrilePiperidine (20 mol%)EthanolReflux2-(4-hydroxyphenyl)-3-(thiophen-3-yl)acrylonitrile82
22-Acetylthiophene4-HydroxybenzaldehydePiperidine (15 mol%)Methanol (B129727)501-(4-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one78

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent Selection and Optimization for Environmentally Benign Syntheses

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to its environmental impact. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Therefore, the development of synthetic methods that utilize greener solvents is highly desirable.

For the synthesis of thiophene derivatives and related coupling reactions, several more environmentally benign solvent options have been explored. Water, ionic liquids, and bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction. mdpi.comnih.gov For instance, Pd-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, and even in industrial wastewater, highlighting a significant step towards sustainable synthesis. researchgate.net

The following table compares potential solvents for the synthesis of thiophene-phenol compounds based on their green chemistry credentials.

SolventClassificationKey PropertiesPotential Application
WaterGreenNon-toxic, non-flammable, readily availablePd-catalyzed cross-coupling reactions
EthanolBio-solventRenewable, biodegradable, low toxicityBase-catalyzed condensation reactions
2-Methyltetrahydrofuran (2-MeTHF)Bio-solventDerived from biomass, higher boiling point than THF, forms less peroxidesGrignard reactions, metal-catalyzed couplings
Cyclopentyl methyl ether (CPME)GreenHigh boiling point, low peroxide formation, hydrophobicSubstitution and coupling reactions
Ionic Liquids (e.g., [BMIM]BF₄)Green (recyclable)Low volatility, tunable properties, potential for catalyst recyclingMetal-catalyzed heterocyclizations

Challenges and Future Directions in Synthetic Accessibility

Despite the existence of various synthetic methodologies, the synthesis of this compound and its structural analogs is not without its challenges. A primary hurdle is achieving high regioselectivity, particularly when functionalizing the thiophene ring at the 3-position. Electrophilic substitution on an unsubstituted thiophene preferentially occurs at the 2-position due to the higher stability of the cationic intermediate. Therefore, directing functionalization to the 3-position often requires multi-step synthetic sequences or the use of specialized directing groups.

Furthermore, the reactivity of phenols in reactions like Friedel-Crafts alkylation can be complex. The hydroxyl group is an activating, ortho-, para-directing group, but it can also coordinate with Lewis acid catalysts, potentially deactivating them and leading to lower yields. stackexchange.com This can result in a mixture of ortho and para substituted products, as well as O-alkylation, necessitating careful optimization of reaction conditions to favor the desired C-alkylation at the para position.

Chemical Reactivity and Transformation Mechanisms of 4 Thiophen 3 Ylmethyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can undergo oxidation, esterification, and etherification. Its reactivity is influenced by the electron-donating nature of the hydroxyl group and the steric and electronic effects of the thiophen-3-ylmethyl substituent at the para position.

The oxidation of phenols is a fundamental transformation that leads to the formation of quinones. For 4-Thiophen-3-ylmethyl-phenol, the substituent at the para-position precludes the formation of a para-quinone. Consequently, oxidation pathways lead exclusively to ortho-quinone derivatives. shout.education

The electrochemical oxidation of para-substituted phenols proceeds through a mechanism involving the transfer of one electron and one proton, followed by hydrolysis. shout.educationchemguide.co.uk This process forms a catechol-type intermediate, which is subsequently oxidized to the corresponding ortho-quinone. shout.education Another pathway involves the formation of a phenoxonium ion, which can be trapped by a nucleophile like methanol (B129727) to form an acetal (B89532); this acetal is then hydrolyzed to the final quinone product. libretexts.org The position of the initial hydroxyl group on the aromatic ring guides the position of the resulting quinone. libretexts.org

Various oxidizing agents can be employed for this transformation, each with specific conditions and efficiencies.

Table 1: Oxidation Reactions of the Phenolic Group

Reaction Type Reagent(s) Intermediate(s) Product
Electrochemical Oxidation Electric current, water Catechol species 4-(Thiophen-3-ylmethyl)cyclohexa-3,5-diene-1,2-dione
Chemical Oxidation Fremy's salt (Potassium nitrosodisulfonate) Phenoxyl radical 4-(Thiophen-3-ylmethyl)cyclohexa-3,5-diene-1,2-dione

Esterification of the phenolic hydroxyl group in this compound is a common reaction. However, due to the lower nucleophilicity of phenols compared to alcohols, direct esterification with carboxylic acids is generally slow and inefficient. libretexts.orgyoutube.com More effective methods involve the use of more reactive acylating agents, such as acid chlorides or acid anhydrides. libretexts.orgyoutube.com

The reaction with an acid chloride, such as ethanoyl chloride, proceeds at room temperature to form the corresponding phenyl ester and hydrogen chloride gas. youtube.com The reaction rate can be significantly increased by first converting the phenol (B47542) into its more nucleophilic conjugate base, the phenoxide ion, by treatment with a strong base like sodium hydroxide (B78521). youtube.comchemguide.co.uk This phenoxide ion reacts much more rapidly with the acid chloride. youtube.com A similar approach is used with acid anhydrides, where the reaction is typically slower than with acid chlorides and may require gentle warming. libretexts.orggoogle.com

Table 2: Esterification Reactions of the Phenolic Group

Acylating Agent Reagent(s) / Conditions Mechanism Product Example (with Acetic Acid derivative)
Acid Chloride (e.g., Acetyl Chloride) Base (e.g., Pyridine) or NaOH pre-treatment Nucleophilic Acyl Substitution 4-(Thiophen-3-ylmethyl)phenyl acetate
Acid Anhydride (B1165640) (e.g., Acetic Anhydride) Gentle warming, optional base or acid catalyst rsc.org Nucleophilic Acyl Substitution 4-(Thiophen-3-ylmethyl)phenyl acetate

The phenolic hydroxyl group can be converted into an ether through various etherification methods. The most common and high-yielding of these is the Williamson ether synthesis. nih.gov This two-step mechanism involves the deprotonation of the phenol by a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form a sodium phenoxide intermediate. nih.gov

This highly nucleophilic phenoxide ion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. Primary alkyl halides are preferred for this reaction, as secondary and tertiary halides are more prone to undergoing elimination reactions. nih.gov

Mechanism of Williamson Ether Synthesis:

Deprotonation: this compound + NaOH → Sodium 4-(thiophen-3-ylmethyl)phenoxide + H₂O

Nucleophilic Substitution: Sodium 4-(thiophen-3-ylmethyl)phenoxide + R-X → 1-(Methoxymethyl)-4-(thiophen-3-ylmethyl)benzene + NaX (where R is an alkyl group and X is a halide)

Reactivity of the Thiophene (B33073) Moiety

The thiophene ring is an electron-rich aromatic heterocycle that exhibits reactivity distinct from the phenol ring. It readily undergoes electrophilic substitution and can be oxidized at the sulfur atom.

The thiophene ring is considered aromatic and is significantly more reactive towards electrophilic aromatic substitution than benzene. rsc.org Substitution occurs preferentially at the C2 and C5 positions (alpha to the sulfur atom), which are more activated. arkat-usa.org In this compound, the thiophene ring is substituted at the C3 position with an alkyl-phenol group. This alkyl group is activating and directs incoming electrophiles to the ortho positions, which correspond to the C2 and C4 positions of the thiophene ring.

Given the high intrinsic reactivity of the C2 position, electrophilic substitution is expected to occur predominantly at this site. The general mechanism involves the attack of the electrophile on the electron-rich thiophene ring to form a resonance-stabilized cationic intermediate (an "onium" intermediate), followed by the loss of a proton to restore aromaticity. chemguide.co.uk

Table 3: Electrophilic Aromatic Substitution on the Thiophene Moiety

Reaction Type Reagent(s) Major Product (Predicted)
Bromination N-Bromosuccinimide (NBS) in CCl₄ 4-((2-Bromothiophen-3-yl)methyl)phenol
Nitration HNO₃ / Acetic Anhydride 4-((2-Nitrothiophen-3-yl)methyl)phenol
Friedel-Crafts Acylation Acetyl chloride / AlCl₃ 1-(3-((4-Hydroxybenzyl)thiophen-2-yl)ethan-1-one

Unlike conventional sulfides, the sulfur atom in the aromatic thiophene ring is resistant to oxidation due to the delocalization of its lone pair electrons into the π-system. rsc.org However, under specific conditions with strong oxidizing agents, the sulfur can be oxidized. The oxidation occurs in a stepwise manner, first forming a thiophene S-oxide (a sulfoxide), which can then be further oxidized to a thiophene S,S-dioxide (a sulfone). rsc.org

Reagents such as trifluoroperacetic acid or hydrogen peroxide catalyzed by methyltrioxorhenium(VII) can achieve this transformation. rsc.org The presence of electron-donating substituents on the thiophene ring, such as the alkyl group in the subject compound, increases the rate of the initial oxidation to the S-oxide. Conversely, the same electron-donating group decreases the rate of the second oxidation step to the sulfone. Thiophene S-oxides are often unstable intermediates and can act as dienes in [4+2] cycloaddition reactions. The formation of the sulfone is accompanied by a loss of aromaticity in the thiophene ring.

Arene Oxide Formation and Rearrangement Mechanisms in Thiophene Oxidation

The oxidation of the thiophene ring in this compound can proceed through two primary competitive pathways: oxidation at the sulfur atom to form a thiophene S-oxide, and oxidation across a carbon-carbon double bond to form a thiophene epoxide, also known as an arene oxide. wikipedia.orgacs.org

The formation of an arene oxide intermediate is a significant pathway in the metabolism of thiophene-containing compounds, often mediated by cytochrome P450 enzymes. nih.gov This pathway involves the epoxidation of the C2-C3 or C4-C5 double bond of the thiophene ring. wikipedia.org For the 3-substituted thiophene in this compound, this would occur at the 2,3- or 4,5-positions.

Once formed, the thiophene epoxide is highly reactive and can undergo a rearrangement analogous to the NIH shift observed in other aromatic hydrocarbons. wikipedia.orgnih.gov This process involves the migration of a hydrogen atom (or the methylene (B1212753) substituent) and leads to the formation of a keto-tautomer, specifically a thiophen-2-one or thiophen-3-one. acs.org Isotopic labeling experiments have confirmed that this rearrangement involves a 1,2-hydride shift, indicating the involvement of a cationic intermediate. acs.org

Computational studies suggest that arene oxide formation followed by an NIH-shift rearrangement is the favored mechanism for the formation of hydroxylated thiophene metabolites. nih.gov This pathway is distinct from the oxidation at the sulfur atom, which leads to thiophene S-oxides. acs.org The reaction environment, particularly the acidity, can influence which pathway predominates. For instance, acid-catalyzed peracid oxidation of thiophene can yield thiophen-2-one, suggesting a mechanism involving protonation followed by epoxidation and rearrangement. acs.org

Table 1: Competing Pathways in Thiophene Oxidation

Oxidation PathwayIntermediatePrimary Product TypeInfluencing Factors
C=C EpoxidationThiophene Epoxide (Arene Oxide)Hydroxythiophene / ThiophenoneEnzymatic action (e.g., P450), high acidity acs.orgnih.gov
Sulfur OxidationThiophene S-oxideThiophene S-oxide, Dimerization productsPeracid oxidation, Lewis acid catalysis researchgate.netmdpi.org

Multicomponent Reactions (MCRs) Incorporating this compound Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools in synthetic chemistry. tandfonline.comingentaconnect.com The distinct functional groups of this compound make it an ideal candidate for incorporation into various MCRs.

The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid, culminating in a Mumm rearrangement. wikipedia.org

A significant variation of this reaction, known as the Ugi-Smiles reaction, replaces the carboxylic acid with a phenol. organic-chemistry.orgnih.gov In this case, the phenolic hydroxyl group of a molecule like this compound can act as the acidic component. nih.gov The intermediate nitrilium ion, formed from the imine and isocyanide, is trapped by the phenoxide. mdpi.com The final step is a Smiles rearrangement instead of the Mumm rearrangement, leading to the formation of N-aryl products. wikipedia.org This allows the direct incorporation of the this compound scaffold into complex, peptide-like structures.

Table 2: Components of a Ugi-Smiles Reaction Involving the Target Scaffold

Reactant 1Reactant 2Reactant 3Reactant 4 (Acid Component)Key IntermediateFinal Rearrangement
AldehydePrimary AmineIsocyanideThis compoundNitrilium IonSmiles Rearrangement

The thiophene ring can participate in cycloaddition reactions, although its aromaticity often requires it to be activated first. researchtrends.net One common strategy is the oxidation of the thiophene to a thiophene S-oxide or a thiophene S,S-dioxide. utexas.edu These oxidized species are no longer aromatic and behave as highly reactive dienes or dienophiles. utexas.edusemanticscholar.org

Thiophene S-oxides, which can be formed as intermediates during the oxidation of this compound, are excellent dienes for [4+2] cycloaddition (Diels-Alder) reactions. researchgate.netresearchtrends.net They can react with a wide range of dienophiles, including electron-poor, electron-neutral, and electron-rich alkenes and alkynes. researchgate.net These reactions are often highly stereoselective. researchgate.net The initial cycloadduct can then undergo further transformations, such as the extrusion of sulfur monoxide (SO), to yield new, highly functionalized aromatic or cyclohexadiene structures. researchtrends.net This provides a powerful method for using the thiophene moiety as a scaffold to build complex molecular architectures. researchtrends.netnih.gov

Mechanistic Investigations of Key Transformations of this compound

The chemical reactivity of this compound is governed by the interplay of its two key structural motifs: the electron-rich thiophene ring and the nucleophilic phenol group. Mechanistic investigations into its transformations, while not extensively documented for this specific molecule, can be elucidated by examining the well-established reaction pathways of its constituent functional groups. Key transformations of this compound likely include electrophilic substitution on both the phenol and thiophene rings, oxidation of the phenol moiety, and potential coupling reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction for both phenol and thiophene. The hydroxyl group of the phenol ring and the sulfur atom in the thiophene ring are both activating, ortho-, para-directing groups, making the molecule susceptible to attack by electrophiles.

On the Phenol Ring: The hydroxyl group strongly activates the aromatic ring, directing incoming electrophiles to the ortho and para positions relative to the hydroxyl group. The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The high electron density at the ortho and para positions stabilizes this intermediate. For this compound, the para position is occupied by the thiophen-3-ylmethyl group, meaning electrophilic attack will predominantly occur at the positions ortho to the hydroxyl group.

On the Thiophene Ring: The thiophene ring is also highly reactive towards electrophiles, generally more so than benzene. Substitution typically occurs at the C2 and C5 positions, which are adjacent to the sulfur atom. The mechanism involves the attack of an electrophile to form a stabilized cationic intermediate. The sulfur atom helps to stabilize the positive charge through resonance. In the case of this compound, the C3 position is substituted, leaving the C2, C4, and C5 positions available for electrophilic attack. The C2 and C5 positions are the most likely sites for substitution due to higher electron density.

A general mechanism for electrophilic substitution on the phenol ring is depicted below:

Generation of an electrophile (E+).

The π-electrons of the phenol ring attack the electrophile, forming a resonance-stabilized carbocation (sigma complex).

A base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity.

Step Description Intermediate/Product
1Attack of electrophileResonance-stabilized carbocation (Sigma Complex)
2DeprotonationSubstituted this compound

Oxidation of the Phenol Moiety

The phenol group in this compound is susceptible to oxidation. The mechanism of phenol oxidation can proceed through various pathways depending on the oxidant used.

With strong oxidizing agents, the reaction often proceeds through a radical mechanism. The initial step involves the abstraction of a hydrogen atom from the hydroxyl group to form a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. These radicals can then couple to form dimers or be further oxidized to quinone-type structures. For this compound, oxidation would likely lead to the formation of a corresponding phenoxy radical, which could then undergo further reactions.

In electrochemical oxidation, the mechanism involves the transfer of one electron and one proton from the phenol to form a phenoxy radical. This can then be followed by a second electron transfer to form a phenonium ion, which is then attacked by water to form a quinone. The oxidation of para-substituted phenols, such as this compound, typically leads to the formation of benzoquinone derivatives after potential rearrangement or cleavage of the para-substituent under harsh conditions. However, under milder conditions, polymerization initiated by the phenoxy radical is a more likely outcome. nih.gov

Oxidant Type Key Intermediate Potential Products
Chemical (e.g., Fremy's salt)Phenoxy radicalQuinones, Polymeric materials
ElectrochemicalPhenoxy radical, Phenonium ionQuinones, Polymeric materials

Coupling Reactions

The phenol and thiophene moieties of this compound can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

For instance, the hydroxyl group of the phenol can be converted into a triflate or tosylate, which can then participate in Suzuki, Stille, or Buchwald-Hartwig amination reactions. The mechanism of a Suzuki coupling, for example, would involve:

Oxidative Addition: A palladium(0) catalyst oxidatively adds to the aryl triflate.

Transmetalation: The resulting palladium(II) complex reacts with an organoboron reagent in the presence of a base.

Reductive Elimination: The desired coupled product is formed, and the palladium(0) catalyst is regenerated.

The thiophene ring can also be functionalized with a halide to participate in similar coupling reactions. Alternatively, C-H activation of the thiophene ring, particularly at the C2 or C5 positions, followed by coupling with a suitable partner, represents a more atom-economical approach. The mechanism for C-H activation typically involves the coordination of a transition metal (like palladium, rhodium, or ruthenium) to the thiophene ring, followed by the cleavage of a C-H bond to form a metallacyclic intermediate. This intermediate then reacts with the coupling partner.

Coupling Reaction Functional Group Catalyst General Mechanism Steps
Suzuki CouplingPhenol (as triflate) or Halogenated ThiophenePalladiumOxidative Addition, Transmetalation, Reductive Elimination
Buchwald-Hartwig AminationPhenol (as triflate) or Halogenated ThiophenePalladiumOxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination
C-H Activation/CouplingThiophenePalladium, Rhodium, RutheniumCoordination, C-H Cleavage (e.g., Concerted Metalation-Deprotonation), Reaction with Coupling Partner, Catalyst Regeneration

Theoretical and Computational Chemistry Investigations of 4 Thiophen 3 Ylmethyl Phenol Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of organic compounds. These computational methods provide insights at the atomic and molecular levels that are often difficult to obtain through experimental means alone. For a molecule like 4-Thiophen-3-ylmethyl-phenol, these techniques can predict its three-dimensional geometry, the distribution of electrons within the molecule, and its likely behavior in chemical reactions.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing the geometry of compounds like this compound to find their most stable three-dimensional arrangement of atoms. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

Once the geometry is optimized, DFT can be used to calculate a variety of electronic properties. These include the total energy of the molecule, its dipole moment, and the distribution of atomic charges. For thiophene (B33073) and phenol (B47542) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to provide results that are in good agreement with experimental data. researchgate.net These calculations are fundamental for understanding the molecule's stability and its interactions with other molecules.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can provide highly accurate descriptions of the electronic structure of molecules. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results of other computational techniques and for providing a more detailed understanding of electron correlation effects. For molecules containing sulfur, like thiophene derivatives, these high-level calculations can offer a more precise picture of the electronic environment around the heteroatom.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For aromatic compounds like this compound, the HOMO is typically associated with the electron-rich aromatic rings, while the LUMO is distributed over the entire molecule. Analysis of the HOMO and LUMO energy levels helps in predicting how the molecule will interact with other chemical species. researchgate.netajchem-a.com

Table 1: Expected Frontier Molecular Orbital Properties of Thiophene-Phenol Systems

ParameterSignificanceExpected Influence on this compound
EHOMOElectron-donating abilityThe phenol and thiophene rings would contribute to a relatively high HOMO energy, indicating a tendency to donate electrons.
ELUMOElectron-accepting abilityThe LUMO energy would indicate the molecule's capacity to accept electrons, influencing its interactions with electrophiles.
HOMO-LUMO Gap (ΔE)Chemical reactivity and stabilityA moderate gap would be expected, balancing stability with reactivity. Substituents on the rings could modulate this gap.

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.net The MESP map displays different colors on the electron density surface of a molecule to represent the electrostatic potential.

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to attack by electrophiles. Blue areas represent regions of positive electrostatic potential, which are electron-deficient and prone to attack by nucleophiles. Green areas denote regions of neutral potential. For this compound, the MESP map would likely show negative potential around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring, highlighting these as potential sites for electrophilic attack.

Key global reactivity descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. semanticscholar.org

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a better electron acceptor. dergipark.org.tr

These descriptors are crucial for comparing the reactivity of different molecules and for predicting their behavior in various chemical environments. researchgate.net

Table 2: Global Chemical Reactivity Descriptors and Their Significance

DescriptorFormulaSignificance
Electronegativity (χ)χ = - (EHOMO + ELUMO) / 2Indicates the molecule's ability to attract electrons.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures resistance to charge transfer.
Chemical Softness (S)S = 1 / ηIndicates the molecule's polarizability.
Electrophilicity Index (ω)ω = μ2 / (2η) where μ is the chemical potential (μ ≈ -χ)Quantifies the electrophilic character of a molecule.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between orbitals within a molecule, providing insights into hybridization, chemical bonding, and intermolecular interactions. NBO analysis can reveal details about charge transfer between different parts of a molecule and the delocalization of electrons.

Fukui Function Analysis for Local Reactivity Predictions

Fukui function analysis is a key concept within Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This analysis is crucial for understanding the chemical behavior of this compound in various chemical reactions. The Fukui function is derived from the change in electron density as the number of electrons in the system changes.

The primary reactive sites in a molecule can be pinpointed by calculating the condensed Fukui functions for each atomic site. For a given atom 'k', the Fukui functions are defined as:

fk+ for nucleophilic attack (propensity of a site to accept an electron)

fk- for electrophilic attack (propensity of a site to donate an electron)

fk0 for radical attack

In studies of related thiophene derivatives, Fukui function analysis has successfully identified the carbon and sulfur atoms of the thiophene ring, as well as the oxygen atom of the phenol group, as key sites for chemical interactions. For this compound, it is hypothesized that the carbon atoms in the thiophene ring and the phenolic oxygen would exhibit significant Fukui values, indicating their high reactivity.

Atomic Site Predicted Reactivity for Nucleophilic Attack (f+) Predicted Reactivity for Electrophilic Attack (f-)
Thiophene SulfurModerateLow
Thiophene CarbonsHighModerate
Phenolic OxygenHighHigh
Phenolic CarbonsModerateModerate

This table presents hypothetical predictions for this compound based on general principles of Fukui function analysis and findings for similar molecules.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are indispensable tools in modern drug discovery and materials science, allowing for the prediction of molecular interactions and properties before engaging in costly and time-consuming experimental work.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

In the context of drug design, molecular docking simulations can screen potential drug candidates by estimating how well they might fit into the active site of a target protein. For thiophene and phenol derivatives, docking studies have been instrumental in identifying potential inhibitors for various enzymes, including those involved in inflammation and cancer. A hypothetical docking study of this compound against a target protein would involve preparing the 3D structures of both the ligand and the protein, and then using a scoring function to evaluate the binding energy of the different poses of the ligand in the protein's active site.

Parameter Description Example Value (Hypothetical)
Binding Affinity (kcal/mol)The strength of the binding interaction between the ligand and the target protein.-8.5
Key Interacting ResiduesAmino acid residues in the protein's active site that form significant interactions with the ligand.TYR23, HIS45, SER89
Types of InteractionsThe nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions).Hydrogen bond with SER89, Pi-pi stacking with TYR23

This table provides an example of the kind of data generated from a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and interactions of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the flexibility of the ligand and the target, as well as the stability of their complex.

For this compound, an MD simulation could be used to study its conformational preferences in different solvent environments or when bound to a biological target. This would provide insights into the dynamic nature of the interactions and the stability of the ligand-target complex, which is crucial for understanding its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model begins with the calculation of a set of molecular descriptors for a series of compounds with known activities. These descriptors can be categorized as topological (describing the 2D structure and connectivity of the molecule) or DFT-derived (describing the 3D electronic properties). Topological indices encode information about the size, shape, and branching of a molecule. DFT-derived descriptors, such as HOMO and LUMO energies, dipole moment, and electrostatic potential, provide insights into the electronic and reactivity properties of the molecule.

For a series of thiophene-phenol derivatives, a QSAR model could be developed using multiple linear regression (MLR) or more advanced machine learning algorithms to correlate these descriptors with their observed biological activity.

A well-validated QSAR model can not only predict the activity of new, untested compounds but also provide insights into the structural features that are important for their mechanistic activity. By analyzing the descriptors that are most influential in the QSAR equation, researchers can understand which molecular properties are key to enhancing or diminishing the biological effect. For instance, a QSAR study on phenolic antioxidants has shown a strong correlation between their antioxidant activity and electronic parameters like the energy of the highest occupied molecular orbital (EHOMO). Similarly, for a series of this compound analogs, a QSAR model could reveal the importance of the thiophene ring's electronic properties or the phenol group's hydrogen-bonding capacity for a specific biological activity.

Descriptor Type Example Descriptor Correlation with Activity (Hypothetical)
TopologicalWiener IndexPositive
DFT-DerivedEHOMOPositive
DFT-DerivedDipole MomentNegative

This table illustrates how a QSAR model might correlate different types of molecular descriptors with biological activity.

Reaction Mechanism Exploration Through Computational Pathways

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone. For the this compound system, theoretical studies are instrumental in mapping out potential reaction pathways, identifying transition states, and understanding the factors that govern reaction outcomes. This section delves into the computational exploration of reaction mechanisms relevant to this compound, with a focus on advanced techniques used to elucidate reaction coordinates and predict stereoselectivity.

Intrinsic Reaction Coordinate (IRC) Calculations for Transition State Elucidation

The concept of the Intrinsic Reaction Coordinate (IRC) is a cornerstone in the computational study of chemical reactions. q-chem.commissouri.edumdpi.comq-chem.com An IRC calculation maps the minimum energy path on a potential energy surface that connects a transition state to the corresponding reactants and products. q-chem.commissouri.edu This allows for the unambiguous confirmation that a calculated transition state structure indeed links the intended starting materials and final products of a specific reaction step. The process involves calculating the trajectory of a reaction by following the steepest descent path from the transition state saddle point down to the energy minima of the reactants and products. q-chem.comq-chem.com

Table 1: Hypothetical IRC Calculation Parameters for a Reaction of this compound

ParameterDescriptionTypical Value/Method
Computational Method The level of theory used for electronic structure calculations.Density Functional Theory (DFT) with a functional like B3LYP
Basis Set The set of functions used to build molecular orbitals.6-31G(d,p) or larger
Transition State Optimization The algorithm used to locate the saddle point on the potential energy surface.Berny algorithm
IRC Algorithm The method used to follow the reaction path from the transition state.Hessian-based predictor-corrector methods
Step Size The size of the steps taken along the reaction coordinate.0.1 amu1/2·bohr
Number of Points The number of points calculated in both the forward and reverse directions from the transition state.20-50

Computational Insights into Stereoselectivity of Synthetic Reactions

Computational chemistry is also a powerful tool for predicting and understanding the stereoselectivity of chemical reactions. By calculating the energies of different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. The energy difference between these transition states can be used to estimate the diastereomeric or enantiomeric excess of a reaction.

In the context of this compound, if this molecule were to participate in a reaction that creates a new stereocenter, computational methods could be employed to investigate the origins of stereoselectivity. For example, in a hypothetical asymmetric addition to the thiophene ring, density functional theory (DFT) calculations could be used to model the transition states leading to the different stereoisomeric products. By comparing the relative energies of these transition states, the favored reaction pathway and the major product can be predicted.

Table 2: Hypothetical Energy Profile for a Stereoselective Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State (R-product)15.2
Transition State (S-product)17.8
R-product-5.4
S-product-5.1

The data in this hypothetical table would suggest that the R-product is formed preferentially due to the lower energy barrier of its corresponding transition state. The predicted diastereomeric ratio could then be calculated from the difference in activation energies. These computational insights can guide the design of new catalysts and reaction conditions to achieve higher levels of stereoselectivity in the synthesis of complex molecules.

Molecular Interaction and Mechanistic Biological Studies of 4 Thiophen 3 Ylmethyl Phenol Derivatives Focus on Molecular and Cellular Mechanisms, Not Clinical Efficacy or Patient Outcomes

Studies on Specific Molecular Target Interactions

The therapeutic potential of thiophene-phenol compounds is largely derived from their ability to bind to and modulate the function of specific biological macromolecules. Detailed studies have elucidated the mechanisms by which these derivatives interact with enzymes and receptors, providing a foundation for understanding their biological effects.

Enzyme Inhibition Mechanisms (e.g., PI3Kα, Urease, Cyclooxygenase (COX), α-Amylase, α-Glucosidase)

Derivatives of 4-Thiophen-3-ylmethyl-phenol have been investigated for their inhibitory effects on a range of enzymes implicated in various pathological conditions.

PI3Kα: Structure-based drug design has led to the discovery of highly selective PI3K inhibitors with subnanomolar potency for PI3Kα. medchemexpress.cn Tetra-substituted thiophenes have demonstrated potent oral antitumor activity by maintaining a critical hydrogen-bonding network within the PI3K receptor. medchemexpress.cn

Urease: Urease is a key enzyme in the pathogenesis of infections by certain bacteria. nih.gov Thiophene-containing compounds have been reported to exhibit potent inhibitory activity against this enzyme. nih.gov For instance, a series of morpholine-thiophene hybrid thiosemicarbazones were found to be effective urease inhibitors, with the lead compound inhibiting the enzyme in an uncompetitive manner with an IC50 value of 3.80 ± 1.9 µM. nih.gov Docking studies confirmed a strong affinity for the urease active site. nih.gov

Cyclooxygenase (COX): Thiophene-based compounds are known for their anti-inflammatory properties, often mediated through the inhibition of COX enzymes. nih.gov The presence of specific functional groups like carboxylic acids, esters, and methoxy (B1213986) groups on thiophene (B33073) derivatives is important for biological target recognition and inhibition of COX enzymes. nih.gov Some pyrimidine (B1678525) derivatives incorporating a thiophene moiety have shown significant COX-1 and COX-2 inhibitory activity, with IC50 values of 3.7 µM and 0.39 µM, respectively, which is more potent than the standard drug celecoxib. d-nb.info Molecular docking studies of various thiophene derivatives have helped to elucidate the interactions with the active sites of COX-1 and COX-2. researchgate.net

α-Amylase and α-Glucosidase: The inhibition of α-amylase and α-glucosidase is a key strategy for managing postprandial hyperglycemia. nih.gov Phenolic compounds, which constitute a core part of the this compound structure, are known to inhibit these enzymes. nih.govtum.defrontiersin.org The inhibitory mechanism involves retarding carbohydrate digestion, which reduces the rate of glucose absorption. nih.govsdiarticle5.com Studies have shown that the primary structure of polyphenols can influence their inhibitory effect on α-amylase and α-glucosidase. nih.gov

Enzyme TargetDerivative ClassKey Findings/MechanismIC50 Values
PI3KαTetra-substituted thiophenesSelective inhibition with subnanomolar potency. medchemexpress.cnData not specified
UreaseMorpholine-thiophene hybrid thiosemicarbazonesUncompetitive inhibition with strong affinity for the active site. nih.gov3.80 ± 1.9 µM nih.gov
COX-2(E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-onePotent inhibitory activity compared to standard reference. d-nb.info0.39 µM d-nb.info
α-AmylasePhenolic compoundsInhibition of carbohydrate hydrolyzing enzymes. frontiersin.orgVaries by compound
α-GlucosidasePhenolic compoundsInhibition delays carbohydrate digestion and glucose absorption. sdiarticle5.comVaries by compound

Receptor Binding and Agonist/Antagonist Modalities (e.g., S1P1 Receptor Agonism, Monoamine Transporter Inhibition)

The interaction of this compound derivatives extends to cell surface and intracellular receptors, where they can act as agonists or antagonists to modulate cellular signaling.

S1P1 Receptor Agonism: Medicinal chemistry efforts have identified potent, selective, and orally active S1P1 agonists based on a thiophene scaffold. nih.gov These compounds effectively reduce blood lymphocyte counts, a key therapeutic strategy in autoimmune diseases like multiple sclerosis. nih.govmdpi.com The replacement of the thiophene ring with other heterocycles has been explored to optimize properties like lipophilicity while maintaining potent S1P1 agonism. nih.gov The functional antagonistic activity of these agonists is evaluated through their ability to induce S1P1 receptor internalization. mdpi.comresearchgate.net

Monoamine Transporter Inhibition: Monoamine transporters (MATs), including those for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET), are crucial for regulating neurotransmission. nih.gov A series of 2β-carbomethoxy-3β-[4-(substituted thiophenyl)]phenyltropanes have been synthesized and evaluated for their affinity to these transporters. researchgate.net One such derivative exhibited exceptionally high affinity and selectivity for SERT, with a Ki value of 17 pM and over 700-fold selectivity against DAT. researchgate.net

Protein-Ligand Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)

The binding affinity and specificity of this compound derivatives for their biological targets are governed by a combination of non-covalent interactions.

Hydrogen Bonding: Hydrogen bonds are crucial for the molecular self-assembly and binding of ligands to protein targets. rsc.org In thiophenol, the sulfur atom can participate in S-H···S hydrogen bonding, which, although weaker than the O-H···O bonds in phenol (B47542), plays a significant role in the structure of molecular aggregates. uva.esnih.govnih.gov The presence of hydrogen bonding can strengthen π-π stacking interactions by affecting the electron density of the aromatic rings. rsc.org

π-π Stacking: The aromatic rings of the thiophene and phenol moieties are capable of engaging in π-π stacking interactions, which are governed primarily by dispersion forces. uva.esnih.gov These interactions are critical for the stabilization of protein-ligand complexes. scirp.org Studies on thiophenol dimers have revealed dispersion-controlled π-stacked structures that are anchored by a sulfur-centered hydrogen bond. uva.esnih.govnih.gov The balance between hydrogen bonding and π-π stacking is delicate and can be modulated by substituents on the aromatic rings. uva.esnih.gov

Modulation of Cellular Pathways and Signaling Cascades

Beyond direct interactions with specific molecular targets, this compound derivatives can modulate complex intracellular signaling pathways, leading to broader cellular responses.

Investigation of Anti-Inflammatory Mechanisms (e.g., NF-κB Inhibition, NO Synthase Modulation)

The anti-inflammatory effects of thiophene-phenol compounds are often linked to their ability to interfere with pro-inflammatory signaling cascades.

NF-κB Inhibition: The nuclear factor-κB (NF-κB) pathway is a central regulator of inflammatory responses. nih.govmdpi.com Its activation leads to the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. nih.govresearchgate.net Thiophene derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.gov Mechanistic studies have revealed that some compounds can suppress the phosphorylation and subsequent nuclear translocation of NF-κB proteins, thereby blocking the transcription of target genes like TNF-α and IL-6. nih.gov

NO Synthase Modulation: Nitric oxide (NO) is a critical signaling molecule, and its production by nitric oxide synthase (NOS) isoforms plays a dual role in physiology and pathology. nih.gov While endothelial NOS (eNOS) is protective for the vasculature, the overexpression of inducible NOS (iNOS) contributes to inflammatory damage. nih.govmdpi.com Polyphenolic compounds, related to the phenol moiety, can modulate the activity of these isoforms. mdpi.comencyclopedia.pub Some thiophene-based pyrazolopyrimidine derivatives have been found to be potent inhibitors of iNOS, contributing to their anti-inflammatory profile. bsu.edu.eg The modulation of NOS activity by these compounds can occur through interference with upstream signaling pathways, such as NF-κB, that regulate iNOS expression. encyclopedia.pub

Antioxidant Mechanisms at the Molecular Level

The phenolic and thiophenolic components of these derivatives confer significant antioxidant properties.

Radical Scavenging: The phenol moiety can act as an antioxidant through either a direct hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism to scavenge free radicals. nih.gov The resulting phenoxy radical is stabilized by resonance. nih.gov Thiophenols, the sulfur analogues of phenols, also scavenge radicals through similar mechanisms and may present a safer alternative with lower toxicity. nih.gov The antioxidant activity is influenced by molecular descriptors such as ionization potential and bond dissociation energy. nih.gov

Interaction with Reactive Oxygen Species (ROS): Sulfur-containing antioxidants, such as derivatives with a thiophene or thiol group, are effective in protecting cells from damage by reactive oxygen species (ROS). mdpi.com Catechol thioethers, for example, have demonstrated the ability to protect DNA and lipid molecules from various radical species. mdpi.com Electrochemical studies have confirmed the antiperoxyradical activity of thiophene and its derivatives. researchgate.net

Modulation of Apoptosis Pathways

Thiophene derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through the intrinsic pathway. nih.govresearchgate.net One of the initial indicators of apoptosis is the translocation of phosphatidylserine (B164497) to the outer leaflet of the cell membrane. nih.govresearchgate.net Studies on certain thiophene compounds have demonstrated their ability to induce this phenomenon. nih.govresearchgate.net

Furthermore, the activation of effector caspases, such as caspase-3 and caspase-7, is a critical step in the execution phase of apoptosis. nih.govresearchgate.net Research on a novel thiophene derivative, methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate (F8), revealed its capacity to activate caspase-3/7 in human acute lymphoblastic leukemia cells. nih.govresearchgate.net In addition to the thiophene moiety, various phenol derivatives have also been reported to trigger apoptosis. For instance, a novel thiophene-based compound, N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole (SNS-OH), has been shown to effectively induce apoptosis in neuroblastoma cells by regulating the AKT and MAPK signaling pathways. nih.gov Another study on an alkylamino phenol derivative demonstrated its ability to induce apoptosis in breast cancer cells by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, leading to the activation of caspase-3 and caspase-9. mdpi.com

Structure-Activity Relationship Studies at a Mechanistic Level

The biological activity of thiophene and phenol derivatives is intricately linked to their chemical structures. Structure-activity relationship (SAR) studies help in understanding how specific structural features influence their interaction with biological targets.

Correlation of Structural Features with Specific Binding Affinities

The lipophilicity and aromaticity of the thiophene ring can enhance membrane permeability, potentially increasing the efficacy of the compound. encyclopedia.pub The sulfur atom within the thiophene ring can participate in hydrogen bonding, which may improve the interaction between the drug and its receptor. encyclopedia.pub For phenolic compounds, the number and position of hydroxyl groups are crucial for their antioxidant and other biological activities. researchgate.net

Elucidation of Pharmacophore Requirements for Molecular Recognition

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For many biologically active thiophene derivatives, the thiophene ring itself is a key component of the pharmacophore. encyclopedia.pub It can act as a bioisosteric replacement for a phenyl ring, which can lead to improved physicochemical properties and binding affinity. encyclopedia.pub In the context of anticancer activity, the planar nature of the thiophene ring might facilitate binding to targets such as kinases or apoptosis modulators. encyclopedia.pub

Applications in Materials Science and Advanced Technologies

Potential in Sensor Technologies

Thiophene (B33073) and its derivatives are well-established as versatile components in the design of chemosensors for the detection of various analytes. nih.govresearchgate.net The exceptional photophysical properties of the thiophene ring, combined with its chemical stability and the ease with which it can be functionalized, make it an ideal scaffold for creating sensors that operate on principles of fluorescence or colorimetry. nih.govresearchgate.netresearchgate.net Thiophene-based sensors have been successfully developed for the detection of metal ions, such as mercury(II), zinc(II), and aluminum(III), as well as other environmentally and biologically significant substances. pdx.edumdpi.comnih.gov

The general design of a thiophene-based chemosensor involves the thiophene unit acting as a signaling component, which is coupled with a receptor that selectively binds to the target analyte. This interaction leads to a detectable change in the sensor's optical properties. The phenol (B47542) group in 4-Thiophen-3-ylmethyl-phenol could potentially serve as a binding site for certain analytes or be modified to create a specific receptor. The combination of the thiophene and phenol moieties within a single molecule provides a foundation for the development of novel sensors. While the specific sensing capabilities of this compound have not been documented, its structural features align with those of known thiophene-based chemosensors.

AnalyteSensor TypePrinciple of DetectionReference
Mercury(II)Thiophene-based molecular sensorRatiometric absorption and fluorescent response pdx.edu
Zinc(II) and CyanideThiophene-based fluorescent chemosensorFluorescence enhancement mdpi.com
Aluminum(III) and Zinc(II)Thiophene-based colorimetric and fluorescent sensorColor change and fluorescence enhancement nih.gov

Interfacing with Inorganic Materials for Hybrid Systems

The development of hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, is a rapidly advancing field aimed at creating materials with novel and enhanced properties. Thiophene derivatives have proven to be valuable in this area, particularly for their ability to interface effectively with inorganic materials. The electronic properties of the thiophene ring make it suitable for applications in organic electronics, where it can facilitate charge transport. nbinno.com

Thiophene-functionalized molecules have been used to modify the surface of inorganic materials, such as perovskites in photodetectors, to improve charge transport across interfaces and enhance device stability. nih.gov Furthermore, thiophene-containing ligands have been employed in the synthesis of metal-organic frameworks (MOFs), which are crystalline porous materials with applications in gas storage and catalysis. acs.org The ability of the thiophene group to coordinate with metal ions is key to the formation of these hybrid structures.

Given its structure, this compound could potentially be utilized as an organic linker in the creation of novel hybrid materials. The phenol group offers a site for attachment to inorganic surfaces or for coordination with metal centers, while the thiophene unit can impart desirable electronic or optical properties to the resulting hybrid system. This could lead to the development of new materials for applications in electronics, catalysis, and beyond.

Advanced Analytical Methodologies for Characterization and Elucidation

Spectroscopic Techniques for Structural Characterization of Synthesized Compounds and Derivatives

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about its electronic and vibrational states, as well as the environment of its atomic nuclei, can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. It provides information on the connectivity of atoms through the analysis of chemical shifts, coupling constants, and signal integrations.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Thiophen-3-ylmethyl-phenol is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenol (B47542) and thiophene (B33073) rings will appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the ring currents. libretexts.org The methylene (B1212753) bridge protons (-CH₂-) would present a characteristic singlet around 4.0 ppm. The phenolic hydroxyl proton (-OH) is expected to show a broad singlet, with a chemical shift that can vary (typically between 4-7 ppm) depending on concentration, solvent, and temperature. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms of the aromatic rings are expected to resonate in the range of 110-160 ppm. rsc.org Specifically, the carbon atom attached to the hydroxyl group (C-OH) in the phenol ring would appear further downfield, typically around 155 ppm. rsc.org The methylene bridge carbon is anticipated to appear in the aliphatic region, generally between 30-40 ppm.

Interactive Data Table: Predicted NMR Data for this compound
Atom Type Technique Predicted Chemical Shift (ppm) Multiplicity
Phenolic -OH¹H NMR4.0 - 7.0Broad Singlet
Phenolic Ar-H¹H NMR6.7 - 7.2Multiplet
Thiophene Ar-H¹H NMR7.0 - 7.4Multiplet
Methylene -CH₂-¹H NMR~4.0Singlet
Phenolic Ar-C¹³C NMR115 - 130-
Phenolic Ar-C-O¹³C NMR~155-
Thiophene Ar-C¹³C NMR120 - 140-
Methylene -CH₂-¹³C NMR30 - 40-

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group. The C-H stretching vibrations of the aromatic rings are expected to appear just above 3000 cm⁻¹, while the methylene C-H stretching will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically result in several sharp bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration within the thiophene ring can be observed in the fingerprint region, typically between 600-800 cm⁻¹. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong signals in the Raman spectrum. semanticscholar.org For thiophene-containing compounds, characteristic ring stretching modes appear around 1350-1550 cm⁻¹. iosrjournals.org The C-S stretching modes are also Raman active and can be found in the 600-750 cm⁻¹ range. iosrjournals.org Surface-Enhanced Raman Scattering (SERS) can be a particularly useful technique for studying such molecules, as the interaction of the thiol group in related compounds with noble metal surfaces can lead to significant signal enhancement. nih.govd-nb.info

Interactive Data Table: Characteristic Vibrational Frequencies for this compound
Functional Group Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
Phenolic O-HStretchingIR3200 - 3600 (broad)
Aromatic C-HStretchingIR, Raman3000 - 3100
Aliphatic C-HStretchingIR, Raman2850 - 2960
Aromatic C=CStretchingIR, Raman1450 - 1600
Thiophene C-SStretchingIR, Raman600 - 800
Phenolic C-OStretchingIR1200 - 1260

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about conjugation. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenol and thiophene chromophores. Phenol itself typically exhibits a maximum absorption (λmax) around 275 nm. docbrown.info The presence of the thiophene ring, a five-membered aromatic heterocycle, also contributes to UV absorption in a similar region. biointerfaceresearch.com The conjugation between the two aromatic systems through the methylene linker is interrupted, so the spectrum is likely to be a superposition of the absorptions of the individual substituted phenol and thiophene moieties. Solvatochromic studies, where spectra are recorded in solvents of varying polarity, can provide insights into the nature of the electronic transitions. biointerfaceresearch.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like phenols. In positive ion mode, this compound would be expected to show a prominent pseudomolecular ion peak at [M+H]⁺. In negative ion mode, deprotonation of the acidic phenolic proton would lead to a strong signal for the [M-H]⁻ ion. The high-resolution mass spectrometry (HRMS) variant of ESI-MS can provide a highly accurate mass measurement, which allows for the determination of the elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the purity of this compound and for identifying any impurities or degradation products. nih.gov A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol (B129727), would be suitable for the separation. nih.govshimadzu.com The eluting compounds would then be introduced into the mass spectrometer, typically using an ESI source, for detection and identification. The use of tandem mass spectrometry (MS/MS) in conjunction with LC can provide further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. shimadzu.com This is particularly useful for confirming the structure of the parent compound and for elucidating the structures of any related substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. For phenolic compounds, GC-MS analysis often requires a derivatization step to increase their volatility and improve chromatographic peak shape. A common method involves converting the acidic phenolic hydroxyl group into a less polar ether, such as a trimethylsilyl (TMS) derivative. This allows the compound to travel through the GC column more effectively for separation before being fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that aids in structural elucidation. The analysis of various phenols and chlorophenols as their TMS derivatives by GC-MS is a well-established method for their determination in environmental samples.

High-Resolution Accurate-Mass Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

High-Resolution Accurate-Mass Q-TOF MS combines a quadrupole analyzer with a time-of-flight analyzer, offering high mass accuracy and resolution. This technique is invaluable for determining the elemental composition of unknown compounds and for identifying components in complex mixtures without the need for extensive chromatographic separation. For thiophene compounds in complex matrices like petroleum, techniques such as atmospheric pressure chemical ionization (APCI) coupled with ultrahigh-resolution mass spectrometry have been used for detailed composition characterization. nih.gov Q-TOF MS provides precise mass measurements, typically with errors of less than 5 ppm, which allows for the confident assignment of molecular formulas to parent ions and their fragments. bruker.com

Chromatographic Separations for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For phenolic compounds, reverse-phase HPLC is frequently employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation of various phenolic substances is highly dependent on the pH and buffer capacity of the mobile phase. mdpi.com Different column chemistries, such as C18 or pentafluorophenyl, can be selected to optimize the separation of complex mixtures of phenols and their derivatives. mdpi.com HPLC methods are widely used to assess the purity of synthesized compounds and to analyze complex mixtures from plant extracts or environmental samples. mdpi.comepa.gov

Gas Chromatography (GC)

Gas chromatography is a standard method for analyzing volatile compounds. For phenols, which can exhibit poor peak shape due to their polarity, derivatization is a common strategy to improve analysis. The choice of a suitable GC column with an appropriate stationary phase is critical for achieving efficient separation of individual phenolic compounds from complex mixtures. GC is often coupled with detectors like Flame Ionization Detector (FID) or a mass spectrometer for identification and quantification.

Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient method for the preparative purification of organic compounds from synthesis reaction mixtures. orgsyn.org The technique uses a column packed with a stationary phase, most commonly silica gel, and a solvent system (mobile phase) is pushed through the column with positive pressure. orgsyn.org The choice of solvent system is critical and is typically optimized using thin-layer chromatography (TLC) to achieve good separation between the desired compound and impurities. youtube.com For phenolic compounds, which are acidic, tailing on the silica gel column can be an issue. This is often mitigated by adding a small amount of an acid, like acetic or formic acid, to the eluent to improve peak shape and resolution. orgsyn.org This method is essential for obtaining pure samples of compounds like this compound after their synthesis. researchgate.net

Solid-State Characterization Techniques

Solid-state characterization techniques are crucial for understanding the macroscopic and microscopic properties of a crystalline compound. Techniques such as X-ray diffraction (XRD) are used to determine the crystal structure, including bond lengths, bond angles, and packing arrangements within the crystal lattice. For functionalized polythiophenes, solid-state thermolytic and catalytic reactions have been studied to understand their properties in thin films. researchgate.net Other methods like solid-state NMR can provide information about the local environment of specific atoms within the solid, and thermal analysis techniques (e.g., Differential Scanning Calorimetry and Thermogravimetric Analysis) are used to determine properties like melting point and thermal stability. While a melting point of 194-198 °C is reported for the related compound 4-(Thiophen-3-yl)phenol, no specific solid-state characterization data for this compound is available in the reviewed literature.

X-ray Diffraction (XRD) for Crystal Structure Determination

The crystal packing of thiophene derivatives is often governed by a network of intermolecular interactions. These can include conventional hydrogen bonds, if appropriate functional groups are present, as well as weaker interactions such as C—H···O, C—H···N, and π–π stacking interactions. nih.gov Hirshfeld surface analysis is a powerful tool used in conjunction with XRD data to visualize and quantify these intermolecular contacts, providing a deeper understanding of the forces that dictate the supramolecular architecture.

Table 1: Representative Crystallographic Data for a Thiophene Derivative (Note: This data is for a related compound and serves as an illustrative example of the parameters obtained from an XRD study.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)10.123(4)
b (Å)5.876(2)
c (Å)21.456(8)
β (°)98.76(3)
Volume (ų)1260.1(8)
Z4
Density (calculated) (g/cm³)1.45

Thermal Gravimetric Analysis (TGA) for Thermal Stability

For "this compound," a TGA thermogram would be expected to show a stable baseline at lower temperatures, followed by a significant drop in mass as the compound begins to decompose. The onset temperature of this mass loss is a key indicator of its thermal stability. Studies on arene-thiophene oligomers have demonstrated that such compounds can exhibit high thermal stability, with 5% weight loss occurring at temperatures well above 300°C. researchgate.net For example, certain silyl end-capped arene-thiophene oligomers show a 5% weight loss at temperatures ranging from 361°C to 435°C, indicating their suitability for applications requiring thermal robustness. researchgate.net The thermal stability of thiophene-fused polycyclic aromatics has also been investigated, with some derivatives showing a 5% weight loss at temperatures as high as 451°C. researchgate.net

Table 2: Illustrative TGA Data for Thiophene-Containing Compounds (Note: This data is based on related compounds and illustrates the type of information obtained from TGA.)

CompoundTemperature for 5% Weight Loss (°C)
Arene-thiophene Oligomer 1361
Arene-thiophene Oligomer 2413
Thiophene-fused Dibenzo[a,g]corannulene451

Electrochemical Methods for Electronic Property Probing (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the electronic properties of molecules by studying their behavior at an electrode-solution interface. For "this compound," CV can provide insights into its oxidation and reduction potentials, the reversibility of its redox processes, and its potential for electropolymerization.

The electrochemical behavior of thiophene and its derivatives is well-documented. asianpubs.orgwinona.edu Thiophene itself undergoes an irreversible oxidation at a relatively high positive potential. asianpubs.org The presence of the electron-donating phenol group attached to the thiophene ring via a methylene bridge in "this compound" is expected to influence its electrochemical properties. The phenol moiety can be electrochemically oxidized, often through the formation of a phenoxonium ion. beilstein-journals.org The delocalization of electrons from the oxygen of the phenol into the aromatic ring makes phenols susceptible to oxidation. youtube.com

In a CV experiment of "this compound," one would expect to observe an anodic peak corresponding to the oxidation of the molecule. The potential at which this oxidation occurs can provide information about the ease of removing an electron from the molecule's highest occupied molecular orbital (HOMO). The shape and characteristics of the CV curve, such as the presence of a corresponding cathodic peak on the reverse scan, would indicate the reversibility of the redox process. In many cases, the electrochemical oxidation of phenols and thiophenes can lead to the formation of polymeric films on the electrode surface, which is often observed as an increase in peak currents over successive CV cycles. winona.edu

Table 3: Representative Electrochemical Data for Thiophene and Phenol Derivatives (Note: This data is compiled from studies on related compounds to illustrate expected electrochemical parameters.)

CompoundOxidation Peak Potential (V vs. ref)Redox Process Characteristics
Thiophene~2.06Irreversible
PhenolVaries with conditionsTypically irreversible, can lead to polymerization
Substituted Terthiophene+1.13Two-step anodic process

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability

The development of green and efficient methods for synthesizing 4-Thiophen-3-ylmethyl-phenol is a key area of future research. Traditional methods for creating similar compounds often rely on harsh conditions and hazardous materials, which can have a negative impact on the environment. rsc.orgeurekaselect.com Future research will likely focus on creating new synthetic routes that are more sustainable and efficient.

One promising approach is the use of green chemistry principles, which aim to reduce waste and energy consumption. nih.govuk-cpi.com This could involve using environmentally friendly solvents, developing solvent-free reactions, or utilizing microwave-assisted synthesis to speed up the process. eurekaselect.comacs.org Another area of interest is the use of catalysts to improve the efficiency and selectivity of the reactions. The table below outlines some potential green synthetic methodologies that could be explored.

Synthetic ApproachPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Rapid reaction times, increased yields, and reduced energy consumption.Optimization of reaction conditions (temperature, time, power) and selection of suitable catalysts.
Catalytic C-H Activation Direct functionalization of C-H bonds, reducing the need for pre-functionalized starting materials and minimizing waste. nih.govDevelopment of selective and robust catalysts for the coupling of thiophene (B33073) and phenol (B47542) moieties.
Biocatalysis Use of enzymes for highly selective and environmentally friendly transformations.Identification and engineering of enzymes capable of catalyzing the key bond-forming reactions.
Flow Chemistry Improved heat and mass transfer, enhanced safety, and potential for continuous manufacturing.Design and optimization of flow reactor systems for the synthesis of this compound.

Design and Synthesis of Advanced Derivatives for Targeted Molecular Interactions

The unique structure of this compound makes it an excellent starting point for creating new derivatives with specific functions. By modifying its chemical structure, researchers can fine-tune its properties to interact with particular biological targets or to create materials with desired characteristics. Thiophene-containing compounds are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. cabidigitallibrary.org

Future research will likely focus on creating a library of derivatives by adding different functional groups to the thiophene or phenol rings. This will allow scientists to study how these changes affect the molecule's properties and to identify compounds with enhanced activity. The following table highlights potential derivative classes and their research objectives.

Derivative ClassRationale for SynthesisPotential Applications
Halogenated Derivatives Introduction of halogen atoms can alter lipophilicity, metabolic stability, and binding interactions.Enhanced biological activity, flame retardant materials.
Alkoxy and Alkylthio Analogs Modification of electronic properties and solubility. nih.govTunable electronic materials, improved drug-like properties.
Amine and Amide Derivatives Introduction of hydrogen bonding capabilities to enhance interactions with biological targets. nih.govDevelopment of targeted therapeutics.
Polymerizable Moieties Incorporation of groups that allow for polymerization.Creation of novel conducting polymers and smart materials. wikipedia.org

Integration of High-Throughput Screening with Computational Design for Accelerated Discovery

To speed up the discovery of new applications for this compound and its derivatives, researchers are turning to a combination of high-throughput screening (HTS) and computational design. HTS allows for the rapid testing of thousands of compounds, while computational methods can predict the properties of molecules before they are even synthesized. chemcopilot.comwikipedia.org

StageComputational ApproachHigh-Throughput Screening Method
Hit Identification Virtual screening of compound libraries to identify potential binders to a biological target. nih.govBiochemical or cell-based assays to test large numbers of compounds for activity.
Lead Optimization In silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to guide the design of improved derivatives. scispace.comuq.edu.auSecondary assays to confirm activity and assess selectivity and cytotoxicity.
Materials Discovery Quantum mechanical calculations to predict the electronic and optical properties of new materials. nih.govCombinatorial synthesis and rapid characterization of material libraries. nist.gov

Development of this compound Based Smart Materials and Devices

The thiophene component of this compound suggests that it could be used to create new "smart" materials with interesting electronic and optical properties. Polythiophenes are a class of conducting polymers that are used in a variety of electronic devices, such as sensors, transistors, and solar cells. wikipedia.orgresearchgate.netacs.org

Future research could explore the development of polymers and other materials based on this compound. These materials could have a wide range of applications, from flexible electronics to advanced sensors. The table below outlines some potential research directions in this area.

Material TypePotential PropertiesPotential Applications
Conducting Polymers Tunable conductivity, electrochromism, and good environmental stability. researchgate.netOrganic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. nih.gov
Functional Resins High thermal stability, chemical resistance, and specific binding capabilities.Advanced coatings, adhesives, and materials for chemical separation.
Self-Assembling Monolayers Formation of ordered molecular layers on surfaces.Surface modification of electrodes, development of biosensors.

Deepening Mechanistic Understanding of Biological Activity Through Multi-Omics Approaches

To fully understand how this compound and its derivatives might work as drugs, researchers will need to use a variety of advanced techniques known as "multi-omics." These approaches allow scientists to study the effects of a compound on a whole system, such as a cell or an organism, by looking at changes in genes (genomics), proteins (proteomics), and metabolites (metabolomics). nih.govnih.gov

By combining these different types of data, researchers can get a complete picture of how a compound is working and identify its specific molecular targets. nashbio.comfrontiersin.org This information is crucial for developing safe and effective drugs. Metabolomics, in particular, can provide valuable insights into how phenolic compounds are processed in the body and how they affect metabolic pathways. nih.govnih.gov

Omics ApproachInformation GainedPotential Impact on Research
Transcriptomics Changes in gene expression in response to treatment.Identification of cellular pathways affected by the compound.
Proteomics Changes in protein levels and post-translational modifications.Identification of direct protein targets and downstream signaling effects.
Metabolomics Alterations in the levels of small molecule metabolites. oup.comUnderstanding of the compound's metabolic fate and its impact on cellular metabolism. mdpi.com
Integrated Multi-Omics A holistic view of the biological response to the compound. ahajournals.orgComprehensive understanding of the mechanism of action and potential off-target effects. nih.gov

Addressing Stability and Scalability Challenges in Practical Applications

For this compound to be used in real-world applications, researchers will need to address challenges related to its stability and the ability to produce it on a large scale. The stability of the compound under different conditions, such as exposure to light, heat, and air, will need to be carefully studied.

In addition, the process for making the compound will need to be scalable, meaning that it can be efficiently produced in large quantities. rebuildmanufacturing.com This can be a major challenge, as reactions that work well in the lab may not work as well on an industrial scale. epicsysinc.com Overcoming these challenges will require careful process development and optimization. seatexcorp.com

ChallengeKey ConsiderationsPotential Solutions
Chemical Stability Degradation pathways, shelf-life, and compatibility with other materials.Formulation studies, use of stabilizers, and development of protective coatings.
Process Scalability Heat transfer, mixing, and purification at large scale. epicsysinc.comProcess intensification, development of robust purification methods, and collaboration with chemical engineers. uk-cpi.com
Cost-Effectiveness Cost of starting materials, reagents, and energy consumption.Optimization of synthetic routes to maximize yield and minimize costs, and exploration of renewable feedstocks.
Regulatory Compliance Meeting safety and environmental regulations for chemical manufacturing. seatexcorp.comDevelopment of sustainable and safe manufacturing processes from the early stages of research.

Q & A

What are the optimal synthetic routes for 4-Thiophen-3-ylmethyl-phenol, and how do solvent systems influence reaction yields?

Level : Basic
Methodological Answer :
The synthesis of this compound can be approached via Friedel-Crafts alkylation or nucleophilic substitution, depending on precursor availability. For example, using thiophene-3-methanol and 4-hydroxyphenyl derivatives in acidic conditions (e.g., H₂SO₄ or AlCl₃) promotes electrophilic substitution. Solvent polarity significantly impacts yield: polar aprotic solvents (e.g., DMF) enhance nucleophilicity of phenolic oxygen, while non-polar solvents (e.g., toluene) favor regioselectivity in thiophene functionalization . Optimization should include trials with methanol, ethanol, or dichloromethane, monitoring via TLC or HPLC.

How can crystallographic data for this compound be refined to resolve structural ambiguities?

Level : Advanced
Methodological Answer :
X-ray crystallography paired with SHELXL refinement is critical for resolving bond-length discrepancies and thermal motion artifacts. Key steps include:

  • Data collection : Use high-resolution (<1.0 Å) datasets to minimize errors.
  • Restraints : Apply geometric restraints to thiophene and phenol rings based on similar structures (e.g., phenyl-thiophene hybrids ).
  • Validation : Employ the Coot-REFMAC5 interface for real-time adjustment of hydrogen bonding and torsion angles.
    SHELXL’s "L.S." directive improves least-squares convergence, particularly for disordered moieties .

What spectroscopic techniques are most effective for characterizing the electronic interactions between the thiophene and phenol moieties?

Level : Basic
Methodological Answer :

  • NMR : ¹H and ¹³C NMR can identify coupling between the thiophene’s α-protons and the phenol’s hydroxyl group. A downfield shift in the hydroxyl proton (δ 8–10 ppm) indicates intramolecular hydrogen bonding .
  • UV-Vis : Compare λmax in polar vs. non-polar solvents; bathochromic shifts suggest π→π* transitions enhanced by conjugation.
  • IR : Stretching frequencies for C-S (∼650 cm⁻¹) and O-H (∼3200 cm⁻¹) validate functional group integrity .

How can computational modeling resolve contradictions in reported reactivity data for this compound?

Level : Advanced
Methodological Answer :
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model electrophilic aromatic substitution pathways. For example:

  • Charge distribution : Calculate Mulliken charges to predict regioselectivity in sulfonation or nitration.
  • Transition states : Compare activation energies for competing pathways (e.g., ortho vs. para substitution on the phenol ring).
    Validate models against experimental kinetic data (e.g., Arrhenius plots) to reconcile discrepancies in literature-reported reaction rates .

What safety protocols are essential when handling this compound in laboratory settings?

Level : Basic
Methodological Answer :

  • PPE : Wear nitrile gloves (≥0.11 mm thickness, tested per EN374) and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., thionyl chloride).
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

How does the steric and electronic environment of this compound influence its coordination chemistry with transition metals?

Level : Advanced
Methodological Answer :
The thiophene’s sulfur atom acts as a soft Lewis base, favoring coordination with late transition metals (e.g., Pd(II), Pt(II)). Key factors:

  • Steric effects : The 3-ylmethyl group imposes a 60–70° dihedral angle, limiting chelation to monodentate binding in most cases.
  • Electronic effects : DFT calculations show the phenol’s hydroxyl group participates in secondary interactions (e.g., hydrogen bonding with coordinated water), stabilizing square-planar complexes.
    Characterize complexes via cyclic voltammetry (E1/2 shifts indicate redox activity) and single-crystal XRD .

What strategies mitigate byproduct formation during large-scale purification of this compound?

Level : Advanced
Methodological Answer :

  • Chromatography : Use gradient elution (hexane → ethyl acetate) on silica gel to separate regioisomers.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit solubility differences between the target and dimeric byproducts.
  • Process monitoring : Implement inline FTIR to detect carbonyl byproducts (e.g., from over-oxidation) early .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.